(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride is a chemical compound classified as a piperidine derivative. This compound is notable for its structural features, which include a quinuclidine backbone combined with a piperidinylmethyl side chain. Piperidine derivatives are prevalent in pharmaceutical chemistry due to their diverse biological activities and applications. The compound is identified by the CAS number 1824274-60-3 and has been studied for its potential therapeutic properties, particularly in the fields of neuropharmacology and medicinal chemistry.
The synthesis of (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride typically involves several key steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions.
Methods:
Technical Details:
The synthesis often requires careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration to optimize yield and purity.
The molecular structure of (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride can be described using its IUPAC name: 3-(piperidin-3-ylmethyl)-1-azabicyclo[2.2.2]octane; hydrochloride.
Structural Data:
The structure features a bicyclic quinuclidine framework with a piperidine ring attached through a methylene bridge, contributing to its unique pharmacological properties.
(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride is involved in various chemical reactions:
Reactions:
Technical Details:
The choice of reagents and reaction conditions significantly influences the product distribution and yield during these transformations.
The mechanism of action for (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride involves its interaction with specific molecular targets in biological systems.
Process:
Piperidine derivatives often exert their effects by binding to neurotransmitter receptors or enzymes, modulating their activity. For instance, certain compounds in this class act as inhibitors of neurotransmitter reuptake, thereby enhancing synaptic transmission.
Data:
The precise molecular targets can vary based on the specific derivative and its intended therapeutic application, which may include effects on dopaminergic or serotonergic systems.
The physical and chemical properties of (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride are crucial for understanding its behavior in various environments.
Physical Properties:
Chemical Properties:
Relevant Data:
Further characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm purity and structural integrity.
(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride has numerous applications in scientific research:
The synthesis of the bifunctional (1s,4s)-3-(piperidin-3-ylmethyl)quinuclidine scaffold relies on stereoselective quinuclidine formation followed by strategic piperidine hybridization. A pivotal approach involves asymmetric hydrogenation of 3-ketoquinuclidine precursors using chiral transition metal catalysts. As demonstrated in Chinese Patent CN114437060A, ruthenium complexes with chiral BINAP-type ligands (e.g., (S)-Xyl-BINAP or (R)-DM-SegPhos) enable >98% enantiomeric excess (ee) in reducing 1-azabicyclo[2.2.2]octan-3-one to (R)- or (S)-3-quinuclidinol derivatives under mild conditions (40–60°C, 50–80 bar H₂) [1]. The resulting chiral quinuclidinols serve as key intermediates for hybrid scaffold assembly. Alternative pathways include:
Table 1: Catalytic Systems for Stereoselective Quinuclidine Synthesis
Chiral Ligand | Transition Metal | Solvent | H₂ Pressure (bar) | ee (%) | Reference |
---|---|---|---|---|---|
(S)-Xyl-BINAP | Ru(II) | Ethanol | 60 | >99 | [1] |
(R)-DM-SegPhos | Ru(II) | iPrOH | 50 | 98 | [1] |
(S,S)-DIPAMP | Rh(I) | MeOH/CH₂Cl₂ | 70 | 95 | [3] |
Critical stereochemical control arises from substrate-ligand matching: Bulky electron-donating groups on phosphine ligands enforce facial selectivity during ketone hydride transfer [1] [3]. Post-hydrogenation, the 3-hydroxy group undergoes activation (mesylation, tosylation) for nucleophilic displacement by protected piperidine nucleophiles.
Introducing the piperidin-3-ylmethyl moiety at C3 of quinuclidine demands precise regiocontrol to avoid N-alkylation or diquaternary salt formation. Key strategies include:
Mechanistic Insight: The steric profile of 3-substituted piperidines governs regioselectivity. Unprotected piperidine reacts predominantly at nitrogen (N-alkylation), but C3-methylation directs electrophiles to the equatorial position via steric hindrance modulation. Computational studies confirm transition-state stabilization through chair-flip inversion that positions the nucleophile equatorial [3].
Table 2: Regioselectivity in Piperidine-Quinuclidine Coupling
Piperidine Reactant | Coupling Method | N-alkylation (%) | C-alkylation (%) | Reference |
---|---|---|---|---|
N-Boc-3-aminomethylpiperidine | SN₂ displacement | 95 | <5 | [3] |
3-(Bromomethyl)piperidine (free base) | Alkylation | 35 | 65 | [3] |
N-Cbz-3-formylpiperidine | Reductive amination | >99 | <1 | [3] |
Post-coupling deprotection (e.g., Boc removal with HCl/dioxane or hydrogenolysis of Cbz) liberates the piperidine nitrogen for hydrochloride salt formation [3].
The final hydrochloride salt of (1s,4s)-3-(piperidin-3-ylmethyl)quinuclidine enhances aqueous solubility and crystallinity for pharmaceutical processing. Critical parameters include:
Table 3: Crystallization Conditions for Hydrochloride Salt
Solvent System | Acid Source | Crystallization Method | Purity (%) | Yield (%) | |
---|---|---|---|---|---|
EtOH/H₂O (4:1) | HCl/iPrOH | Slow cooling | 99.7 | 85 | [1] |
Acetone/MTBE | HCl(g) | Anti-solvent diffusion | 99.2 | 78 | [4] |
MeCN/H₂O (3:1) | HCl/Et₂O | Evaporative crystallization | 98.9 | 82 | [3] |
Salt formation is monitored via in situ pH tracking (target pH 4.0–5.0 for monohydrochloride) and confirmed by chloride ion titration [4]. X-ray powder diffraction (XRPD) validates crystal phase homogeneity, with characteristic peaks at 2θ = 12.8°, 17.2°, and 24.6° for the stable polymorph [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1